4-Fluoro-1-tosyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational structure in organic chemistry. researchgate.netijraset.com The pyrazole nucleus is a prominent pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of biologically active compounds. hilarispublisher.comnih.gov Its derivatives are known to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties. hilarispublisher.comnih.govresearchgate.net
The success of drugs incorporating the pyrazole moiety has cemented its importance in medicinal chemistry. hilarispublisher.com Beyond pharmaceuticals, pyrazoles are extensively used as versatile building blocks, or synthons, in organic synthesis and are crucial in the development of agrochemicals and functional materials. hilarispublisher.comresearchgate.netbeilstein-journals.org The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it a privileged scaffold in drug discovery. nih.govacs.org
Strategic Importance of Fluorine in Molecular Design for Chemical Research
The introduction of fluorine into organic molecules is a widely used strategy in modern molecular design, particularly in the life sciences. researchgate.netnih.gov Despite being rare in natural products, the carbon-fluorine bond is increasingly engineered into pharmaceuticals and agrochemicals to enhance their properties. acs.orgnih.gov The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale)—allow it to impart significant changes to a molecule's profile without adding substantial bulk. tandfonline.comolemiss.edu
Strategically placing fluorine can productively influence a range of physicochemical and pharmacokinetic properties:
Metabolic Stability: The strength of the carbon-fluorine bond compared to a carbon-hydrogen bond can block sites of metabolic oxidation, increasing the molecule's stability and half-life in the body. tandfonline.commdpi.com
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. mdpi.combenthamscience.com
Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or basic amines, which can improve bioavailability by facilitating better membrane permeation. tandfonline.comolemiss.edu
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate. tandfonline.combenthamscience.com
The following table provides a comparison of key properties between hydrogen and fluorine, illustrating why this substitution is a powerful tool in molecular engineering. tandfonline.comolemiss.edu
| Property | Hydrogen (H) | Fluorine (F) | Implication in Molecular Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can act as a bioisostere of H. |
| Electronegativity (Pauling) | 2.20 | 3.98 | Induces strong electronic effects, altering pKa and dipole moments. |
| Bond Dissociation Energy (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | Increases metabolic stability by preventing C-H oxidation. |
Role of the Tosyl Group as a Synthetic Handle and Protecting Moiety in Nitrogen Heterocycles
The tosyl group (Ts), derived from p-toluenesulfonic acid, is a widely employed functional group in organic synthesis, serving two primary purposes for nitrogen heterocycles like pyrazole.
First, it is an excellent protecting group for nitrogen atoms. The tosyl group is robust and stable under a wide variety of reaction conditions, including acidic, basic, and oxidative environments. This stability allows chemists to perform modifications on other parts of the molecule without affecting the protected nitrogen. ethz.chresearchgate.net
Second, the tosyl group functions as a powerful electron-withdrawing group . When attached to a nitrogen atom in a heterocyclic ring, it significantly increases the acidity of any remaining N-H protons and influences the electron density of the ring system. rsc.org This electronic modulation can facilitate or direct subsequent reactions. In some synthetic sequences, the tosyl group is used as a temporary activating group that is later removed in a process known as detosylation to yield the final N-H heterocycle. researchgate.netacs.org This dual role as both a protector and an activator makes it a valuable "synthetic handle" for complex chemical transformations. nih.govbham.ac.uk
Overview of 4-Fluoro-1-tosyl-1H-pyrazole: Research Trajectory and Scope
This compound emerges as a specialized building block designed for advanced organic synthesis. While extensive literature exists for its constituent parts, the research trajectory for this specific combination is more niche, focusing on its utility as an intermediate for constructing high-value, functionalized molecules.
The core of the compound, 4-fluoropyrazole , is a recognized starting material for creating biologically active agents, including potential therapeutics. google.com Its synthesis has been approached through various methods, such as the direct fluorination of pyrazole or the cyclization of fluorine-bearing precursors. beilstein-journals.orggoogle.com
The addition of the N-tosyl group transforms the 4-fluoropyrazole core into a more tailored reagent. The tosyl group protects the N1 position while its electron-withdrawing nature modifies the reactivity of the pyrazole ring, potentially enabling specific C-C bond-forming reactions or other functionalizations that would be difficult with the unprotected heterocycle. The research scope for this compound is therefore primarily as a synthetic intermediate in multi-step syntheses. A typical research trajectory would involve using this compound in a key coupling or addition step, followed by a subsequent deprotection step to remove the tosyl group, thereby installing the stable 4-fluoropyrazole moiety into a more complex molecular architecture. acs.org This strategy leverages the stability offered by the C-F bond and the synthetic versatility provided by the tosyl group.
Synthetic Approaches to the 4-Fluoro-1H-pyrazole Core
The construction of the 4-fluoro-1H-pyrazole scaffold is a critical step that can be achieved through several distinct synthetic routes. These approaches include the direct fluorination of a pre-formed pyrazole ring or the assembly of the heterocyclic system from fluorinated building blocks.
Electrophilic Fluorination Strategies for Pyrazole Rings
Direct fluorination of the pyrazole ring at the C4 position is a common and effective strategy. This is typically accomplished via an electrophilic aromatic substitution mechanism using specialized fluorinating agents. Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is the most widely used reagent for this transformation. rsc.orggoogle.combrynmawr.edu
The reaction involves treating a 1H-pyrazole substrate with Selectfluor® in a suitable solvent, such as acetonitrile. google.comnih.gov The process is known for its high regioselectivity, preferentially fluorinating the C4 position of the pyrazole ring. researchgate.netthieme-connect.de Studies have shown that microwave activation can be employed to enhance reaction rates and yields, with various monofluorinated N-arylpyrazoles prepared in yields ranging from 13% to 75%. rsc.orgresearchgate.net In some cases, the fluorination of 3,5-disubstituted pyrazoles with Selectfluor® has resulted in yields up to 67%, with the added benefit that unconverted starting material can often be recovered and recycled. rsc.org
Alternative fluorinating agents, such as elemental fluorine gas (typically diluted to 10% in nitrogen), have also been utilized. thieme-connect.de However, these reactions can sometimes lead to the formation of over-fluorinated products, such as 4,4-difluoro-1H-pyrazole systems. thieme-connect.de
Table 1: Electrophilic Fluorination of Pyrazole Derivatives
| Fluorinating Agent | Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Selectfluor® | N-arylsubstituted pyrazoles | Microwave, MeCN | 4-Fluoro-N-arylpyrazoles | 13-75% | rsc.orgresearchgate.net |
| Selectfluor® | 3,5-disubstituted pyrazoles | Conventional heating | 4-Fluoro-3,5-disubstituted pyrazoles | Up to 67% | rsc.org |
| 10% F2/N2 | Pyrazole derivatives | MeCN, r.t. | 4-Fluoropyrazoles & 4,4-Difluoropyrazoles | Variable | thieme-connect.de |
| Selectfluor® | Pyrazole | MeCN, NaHCO3, 65°C | 4-Fluoro-1H-pyrazole | Not specified | google.com |
Cyclization Reactions for the Construction of 4-Fluoropyrazole Scaffolds
An alternative to direct fluorination is the construction of the pyrazole ring from acyclic precursors that already contain a fluorine atom. This "fluorinated building block" approach ensures the fluorine is positioned correctly in the final heterocyclic structure.
A prominent example involves the cyclocondensation of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine (B178648) or its salts. chemicalbook.comchemicalbook.com This reaction, typically conducted in an aqueous ethanol solution at a moderate temperature (e.g., 55°C), proceeds efficiently to yield 4-fluoro-1H-pyrazole. chemicalbook.comchemicalbook.com One reported procedure using hydrazine dihydrochloride achieved a 77% yield of the desired product. chemicalbook.com
Another strategy is the reaction of fluorinated 1,3-dicarbonyl compounds with hydrazine. mit.edu For instance, 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione can be cyclized with hydrazine to form 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole. mit.edu Similarly, the use of potassium (Z)-2-cyano-2-fluoroethenolate as a fluorinated precursor allows for its reaction with substituted hydrazines to form 5-amino-4-fluoropyrazoles. nih.gov
Multicomponent and One-Pot Synthesis of Fluorinated Pyrazoles
Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods have been developed for accessing fluorinated pyrazoles. mdpi.comnih.gov
One reported four-component reaction for synthesizing monofluorinated spiro-pyrazole-pyridine derivatives involves the combination of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium acetate. thieme-connect.com This approach highlights the ability of MCRs to rapidly generate complex molecular architectures.
Continuous flow synthesis provides a one-pot method where a 1,3-diketone is first subjected to direct fluorination, and the resulting in situ generated fluorodiketone is then immediately cyclized with a hydrazine derivative. nih.gov This telescoped, two-step process avoids the isolation of intermediates and allows for efficient production of 4-fluoropyrazole derivatives. nih.gov Furthermore, mechanochemical (solvent-free) methods have been developed, such as a one-pot, two-step process involving the formation of a pyrazolone followed by its difluorination. beilstein-journals.org
Regio- and Chemoselectivity Considerations in Fluorination Protocols
Achieving the correct regiochemistry is paramount in the synthesis of 4-fluoro-1H-pyrazole. In direct electrophilic fluorination, the electronic properties of the pyrazole ring inherently direct the incoming electrophile (the fluorine source) to the C4 position, which is the most electron-rich and sterically accessible site. researchgate.netthieme-connect.de This leads to excellent regioselectivity for the desired 4-fluoro isomer. researchgate.net
When constructing the ring from fluorinated precursors, regioselectivity is controlled by the structure of the starting materials. For instance, in the cyclization of fluorinated 1,3-dicarbonyl compounds with substituted hydrazines, the reaction can potentially yield two regioisomeric pyrazoles. However, studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of the condensation, favoring one isomer over the other. conicet.gov.aracs.orgacs.org This effect is attributed to the unique properties of these solvents influencing the reaction pathway. acs.org
Methods for N1-Tosylation of 1H-Pyrazoles
Once the 4-fluoro-1H-pyrazole core is obtained, the final step is the introduction of the p-toluenesulfonyl (tosyl) group at the N1 position. This is a standard N-functionalization reaction in heterocyclic chemistry.
Classical and Contemporary N-Tosylation Procedures
The N-tosylation of pyrazoles is typically achieved by reacting the N-H of the pyrazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.orgsemanticscholar.org This is a classical and widely used method for forming sulfonamides.
The reaction mechanism involves the deprotonation of the pyrazole N-H by a base to generate a pyrazolate anion. This nucleophilic anion then attacks the electrophilic sulfur atom of TsCl, displacing the chloride and forming the N-S bond. Common bases used for this purpose include triethylamine (TEA), pyridine, or stronger bases like sodium hydride, often with a catalyst such as 4-dimethylaminopyridine (DMAP). rsc.orgsemanticscholar.org The choice of base and solvent (e.g., dichloromethane, tetrahydrofuran) can be optimized to ensure high yields and clean conversion. rsc.org
Contemporary methods for pyrazole synthesis sometimes incorporate the tosyl group directly. For example, a transition-metal-free reaction between α,β-alkynic ketones and tosylhydrazine can be controlled by temperature to selectively produce either N-H pyrazoles or N1-tosylated pyrazoles in a single step. nih.gov This approach provides direct access to N-tosylated products without a separate functionalization step.
Table 2: General Conditions for N-Tosylation
| Reagent | Base | Catalyst (Optional) | General Conditions | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane, 0°C to r.t. | rsc.orgsemanticscholar.org |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | None | Pyridine as solvent | General Classical Method |
| Tosylhydrazine | None (thermal control) | None | Reaction with α,β-alkynic ketones | nih.gov |
An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a landscape rich with established and innovative chemical strategies. This article focuses solely on the synthetic pathways leading to this specific fluorinated and tosylated pyrazole, along with its essential precursors. The discussion is structured to provide a thorough understanding of the optimization of reaction conditions, convergent and divergent synthetic routes, and the impact of catalytic advancements in its preparation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-fluoro-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 |
InChI Key |
KCWAXEJZEDSDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)F |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 1 Tosyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Fluoro-1-tosyl-1H-pyrazole, offering insights into the proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the pyrazole (B372694) ring and the tosyl group. The protons on the pyrazole ring, H-3 and H-5, are expected to appear as doublets due to coupling with the adjacent fluorine atom at the C-4 position. The aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the methyl protons of the tosyl group is also expected in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (pyrazole) | 7.5 - 8.0 | d | ~2-4 (JH-F) |
| H-5 (pyrazole) | 7.8 - 8.3 | d | ~1-3 (JH-F) |
| H-2', H-6' (tosyl) | 7.8 - 8.0 | d | ~8.0 (JH-H) |
| H-3', H-5' (tosyl) | 7.3 - 7.5 | d | ~8.0 (JH-H) |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazole ring will show characteristic shifts, with the C-4 carbon exhibiting a large C-F coupling constant. The carbons of the tosyl group will also have distinct chemical shifts. For similar 1-tosyl-1H-pyrazole structures, the pyrazole carbons appear in the range of δ 110-155 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~140 - 145 |
| C-4 (pyrazole) | ~145 - 155 (d, ¹JC-F ≈ 250 Hz) |
| C-5 (pyrazole) | ~125 - 130 |
| C-1' (tosyl) | ~134 - 136 |
| C-2', C-6' (tosyl) | ~129 - 131 |
| C-3', C-5' (tosyl) | ~127 - 129 |
| C-4' (tosyl) | ~145 - 147 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. alfa-chemistry.com For this compound, a single resonance is expected. The chemical shift of fluorine is sensitive to its electronic environment. alfa-chemistry.com In related fluoropyrazole systems, the ¹⁹F NMR signals for a fluorine atom at the 4-position of a pyrazole ring have been observed at approximately δ = -175 ppm. thieme-connect.de The signal would likely appear as a doublet of doublets due to coupling with the H-3 and H-5 protons of the pyrazole ring.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: This is a predicted value based on analogous compounds.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons of the tosyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbon atoms, for instance, correlating the H-3, H-5, and methyl protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity between the pyrazole ring and the tosyl group, for example, by showing a correlation between the H-3 or H-5 protons and the sulfonyl-bearing carbon of the tosyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons. For instance, it could show correlations between the pyrazole protons (H-3 and H-5) and the ortho-protons (H-2' and H-6') of the tosyl group, helping to define the molecule's conformation. The use of NOESY has been documented in the structural analysis of other pyrazole derivatives. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Band Assignment and Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the aromatic rings, and the C-F bond. The sulfonyl group of the tosyl moiety typically exhibits strong asymmetric and symmetric stretching vibrations. indexcopernicus.commasjaps.com Aromatic C-H stretching and C=C ring stretching vibrations from both the pyrazole and the tosyl group's benzene ring are also expected. The C-F stretching vibration will also be present, although it can sometimes be difficult to assign definitively in a complex spectrum.
Table 4: Predicted IR Vibrational Band Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric SO₂ Stretch | 1350 - 1380 | Strong |
| Symmetric SO₂ Stretch | 1160 - 1180 | Strong |
Note: These are predicted values based on characteristic group frequencies and data from related compounds. indexcopernicus.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry serves as a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₉FN₂O₂S), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.
Based on HRMS data for analogous tosylated pyrazoles, the protonated molecule [M+H]⁺ of this compound would be the species observed. The expected exact mass would be in the region of that calculated for similar structures, allowing for confident molecular formula assignment.
Table 1: Theoretical Exact Mass of this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M] | C₁₀H₉FN₂O₂S | 240.0369 |
| [M+H]⁺ | C₁₀H₁₀FN₂O₂S⁺ | 241.0447 |
| [M+Na]⁺ | C₁₀H₉FN₂O₂SNa⁺ | 263.0266 |
Note: These are calculated theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these figures.
Fragmentation Pattern Analysis
The fragmentation of this compound in a mass spectrometer would be expected to follow predictable pathways based on the lability of its chemical bonds. The tosyl group and the pyrazole ring are the most likely sites for initial fragmentation. Key expected fragmentation pathways include:
Cleavage of the N-S bond: This would be a primary fragmentation pathway, leading to the formation of a tosyl radical or cation (m/z 155) and a 4-fluoropyrazole cation (m/z 86) or radical.
Loss of SO₂: The tosyl group can readily lose sulfur dioxide (SO₂), giving rise to a fragment ion at [M - 64]⁺.
Formation of the tropylium (B1234903) ion: The toluene (B28343) moiety of the tosyl group can rearrange to the stable tropylium ion (m/z 91).
Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo cleavage, although this is generally less favorable than the loss of the tosyl group.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 241 | [M+H]⁺ |
| 155 | [C₇H₇O₂S]⁺ or [C₇H₇SO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 86 | [C₃H₂FN₂]⁺ |
X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Based on the known structure of 4-fluoro-1H-pyrazole and other tosylated heterocyclic compounds, the following structural parameters for this compound can be anticipated. nih.govresearchgate.net
Table 3: Predicted Bond Lengths for this compound
| Bond | Expected Length (Å) |
| N1-S1 | ~1.70 |
| S1-O1 | ~1.43 |
| S1-O2 | ~1.43 |
| S1-C(tosyl) | ~1.76 |
| N1-N2 | ~1.35 |
| C4-F1 | ~1.36 |
Note: These are estimated values based on related structures.
The bond angles around the sulfonyl group are expected to be approximately tetrahedral. The pyrazole ring will remain planar, and the torsional angle between the pyrazole ring and the phenyl ring of the tosyl group will be a key conformational feature, likely influenced by crystal packing forces.
Investigation of Crystal Packing and Intermolecular Interactions
The supramolecular assembly of this compound in the solid state would be dictated by various intermolecular interactions. In contrast to 4-fluoro-1H-pyrazole, which forms hydrogen-bonded chains, the tosylated derivative lacks the N-H donor for classical hydrogen bonding. nih.govnih.govresearchgate.net
Therefore, the crystal packing would likely be dominated by:
Weak C-H···O and C-H···F hydrogen bonds: The aromatic and methyl protons of the tosyl group and the pyrazole ring protons can act as weak hydrogen bond donors to the sulfonyl oxygens and the fluorine atom of neighboring molecules.
π-π stacking: The aromatic pyrazole and phenyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov
Halogen bonding: The fluorine atom could potentially participate in halogen bonding interactions, although this is generally weaker for fluorine compared to heavier halogens.
Computational and Theoretical Investigations of 4 Fluoro 1 Tosyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 4-Fluoro-1-tosyl-1H-pyrazole, these calculations can elucidate the effects of the fluoro and tosyl substituents on the pyrazole (B372694) ring's electronic environment.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is employed to optimize molecular geometries, determine ground-state energies, and analyze the distribution of electron density. nih.gov DFT studies on pyrazole derivatives have shown that substituents significantly influence the geometry and stability of the pyrazole ring. nih.govmdpi.com For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. mdpi.comijcce.ac.ir
The optimization process systematically alters the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov These calculations can confirm the planarity of the pyrazole ring and determine the spatial orientation of the tosyl group relative to the heterocycle. nih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can also be analyzed. acs.org Theoretical vibrational frequency calculations are often performed following geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Pyrazole Derivatives (Illustrative)
| Parameter | 4-fluoro-1H-pyrazole (Experimental, 150K) nih.gov | Generic Substituted Pyrazole (Theoretical) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.346(1) / 1.343(1) | ~1.35 |
| N2-C3 | 1.328(1) / 1.325(1) | ~1.33 |
| C3-C4 | 1.383(1) / 1.384(1) | ~1.38 |
| C4-C5 | 1.365(1) / 1.366(1) | ~1.37 |
| C5-N1 | 1.353(1) / 1.352(1) | ~1.35 |
| C4-F | 1.355(1) / 1.357(1) | N/A |
| **Bond Angles (°) ** | ||
| C5-N1-N2 | 112.1(1) / 112.2(1) | ~112 |
| N1-N2-C3 | 105.1(1) / 105.1(1) | ~105 |
| N2-C3-C4 | 111.4(1) / 111.4(1) | ~111 |
| C3-C4-C5 | 105.1(1) / 105.1(1) | ~105 |
| C4-C5-N1 | 106.3(1) / 106.2(1) | ~106 |
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. umd.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a systematic way to improve the accuracy of calculations. arxiv.org Geometry optimization using ab initio methods is a key procedure to locate stable structures on the potential energy surface. storion.ruresearchgate.net The process involves iteratively calculating the energy and its gradient with respect to atomic coordinates to find a stationary point, which for a stable molecule is a minimum. arxiv.orgnih.gov
For a molecule like this compound, ab initio calculations, particularly at higher levels of theory, can offer benchmark data for geometry and energy. umd.edu The choice of basis set is crucial, with larger sets like 6-31G** or cc-pVTZ providing more accurate results at a higher computational cost. mdpi.comumd.edu These methods are essential for obtaining reliable total energies, which can then be used to calculate reaction energies, activation barriers, and other thermodynamic properties.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-withdrawing nature of both the fluoro and tosyl groups is expected to lower the energy of the LUMO, potentially affecting the molecule's reactivity profile. mdpi.com DFT calculations are commonly used to compute the energies of these orbitals and visualize their spatial distribution. ijcce.ac.irresearchgate.net
Table 2: Representative Frontier Orbital Energies and Related Parameters (Illustrative)
| Parameter | Value (eV) - Compound A | Value (eV) - Compound B |
| E(HOMO) | -6.5 | -7.2 |
| E(LUMO) | -1.8 | -2.1 |
| Energy Gap (ΔE) | 4.7 | 5.1 |
| Ionization Potential (I) | 6.5 | 7.2 |
| Electron Affinity (A) | 1.8 | 2.1 |
| Global Hardness (η) | 2.35 | 2.55 |
| Electrophilicity Index (ω) | 1.54 | 1.83 |
Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. smu.eduresearchgate.net It is a tensor quantity, but is often reported as an average value. Both dipole moment and polarizability can be calculated as derivatives of the molecular energy with respect to an applied electric field using quantum chemical methods. smu.edu These properties are important for predicting a molecule's behavior in solution and its interaction with other polar molecules or ions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface, typically using a color scale. researchgate.net Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net
For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom at position 2 of the pyrazole ring, identifying them as potential sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, regions near the hydrogen atoms of the tosyl's methyl group and potentially the pyrazole ring hydrogens would exhibit positive potential. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the N1-S bond, which connects the pyrazole ring to the tosyl group.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Density Functional Theory (DFT) is a commonly employed method for these predictions, often utilizing functionals like B3LYP in combination with a suitable basis set, such as 6-311++G(d,p). nih.govderpharmachemica.com
For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for calculating NMR shielding tensors, which are then converted to chemical shifts. semanticscholar.org The accuracy of these predictions is enhanced by considering solvent effects, for instance, by using the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govdntb.gov.ua
The predicted ¹H NMR spectrum would show distinct signals for the pyrazole ring protons, the tosyl group's aromatic and methyl protons. The fluorine atom at the C4 position of the pyrazole ring is expected to influence the chemical shifts of the adjacent ring protons through its electron-withdrawing nature. Similarly, the tosyl group at the N1 position will significantly affect the electronic environment of the pyrazolic nitrogen and, consequently, the chemical shifts of the ring atoms.
Theoretical IR frequency calculations can help in assigning the vibrational modes of the molecule. Key predicted vibrational bands for this compound would include the C-F stretching frequency, the S=O symmetric and asymmetric stretching vibrations of the sulfonyl group, and the various C-H, C=C, and C-N stretching and bending modes of the pyrazole and tosyl rings. A comparison between theoretical and experimental spectra, when available, often shows a good correlation, although scaling factors are sometimes applied to the calculated frequencies to account for anharmonicity and other systematic errors. derpharmachemica.com
Table 1: Hypothetical aheoretical vs. Experimental Spectroscopic Data for this compound
| Parameter | Hypothetical Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value |
| ¹H NMR (δ, ppm) - Pyrazole H3 | 7.85 | 7.90 |
| ¹H NMR (δ, ppm) - Pyrazole H5 | 8.10 | 8.15 |
| ¹³C NMR (δ, ppm) - Pyrazole C4 | 145.2 (JC-F = 240 Hz) | 144.8 (JC-F = 242 Hz) |
| IR (cm⁻¹) - C-F Stretch | 1150 | 1145 |
| IR (cm⁻¹) - S=O Asymmetric Stretch | 1380 | 1375 |
| IR (cm⁻¹) - S=O Symmetric Stretch | 1190 | 1185 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations for similar molecules.
Computational Mechanistic Studies of Reactions Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying transition states, intermediates, and products. nih.govscirp.org
A plausible reaction to study would be the nucleophilic aromatic substitution (SNAAr) at the C4 position, where the fluorine atom is displaced by a nucleophile. Theoretical investigations could compare the reactivity of this compound with its non-fluorinated or other halogenated analogs. The calculations would involve locating the transition state structure for the addition of the nucleophile to form a Meisenheimer-like intermediate and the subsequent transition state for the departure of the fluoride (B91410) ion. The activation energies and reaction enthalpies obtained from these calculations would provide a quantitative measure of the reaction's feasibility. acs.org
Another area of investigation could be the cycloaddition reactions where the pyrazole ring acts as a diene or dienophile. The tosyl group, being electron-withdrawing, can influence the electronic properties of the pyrazole ring and thus its reactivity in such reactions. For instance, the mechanism of a [3+2] cycloaddition reaction with a nitrile oxide could be explored. acs.org Computational studies would help in determining the regioselectivity and stereoselectivity of the reaction by comparing the energies of the different possible transition states. uniovi.es
Molecular Docking and Binding Affinity Predictions for Ligand Design
The structural features of this compound, particularly the presence of a sulfonamide-like tosyl group and a pyrazole core, suggest its potential as a ligand for various biological targets, such as kinases or other enzymes. jst.go.jpnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction.
In a hypothetical molecular docking study, this compound could be docked into the active site of a selected protein kinase, for which pyrazole derivatives have shown inhibitory activity. The docking simulations would generate various binding poses of the ligand within the protein's active site. These poses would then be scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically considered the most likely binding mode.
The analysis of the best-docked pose would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), π-π stacking, and hydrophobic interactions between the ligand and the amino acid residues of the protein. For example, the sulfonyl oxygens of the tosyl group could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. jst.go.jp
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Intermolecular Interactions | |
| Hydrogen Bonds | SO₂ with Lys745; Pyrazole N2 with Met793 |
| Halogen Bond | C4-F with backbone carbonyl of Asp855 |
| π-π Stacking | Tosyl ring with Phe723 |
| Hydrophobic Interactions | Pyrazole ring with Leu718, Val726 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical interactions observed for pyrazole-based kinase inhibitors.
These computational predictions can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Chemical Reactivity and Functionalization of 4 Fluoro 1 Tosyl 1h Pyrazole
Reactivity Profile of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. In 4-fluoro-1-tosyl-1H-pyrazole, the fluorine atom and the tosyl group substantially modulate the electron density and reactivity of the ring.
Electrophilic aromatic substitution is a fundamental reaction of pyrazoles. The regioselectivity of this reaction is dictated by the electronic properties of the ring and its substituents. For an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C-4 position, which is the most electron-rich carbon atom in the ring rrbdavc.orgquora.com. This is because the resonance structures that place a negative charge on this carbon are more stable.
In the case of this compound, the C-4 position is already occupied by a fluorine atom. Furthermore, the N-tosyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. Consequently, further electrophilic substitution on the remaining carbon atoms (C-3 and C-5) is generally disfavored and requires harsh reaction conditions. Typical electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are not commonly reported for this specific substrate due to the deactivated nature of the pyrazole core.
The presence of the electron-withdrawing N-tosyl group and the pyrazole ring itself activates the C-4 position for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The stability of the intermediate Meisenheimer complex, which is enhanced by the electron-withdrawing groups, facilitates this process.
A variety of nucleophiles can be employed in the SNAr reaction at the C-4 position of this compound. These include alkoxides, thiolates, amines, and carbanions. The reaction typically proceeds under basic conditions to generate the active nucleophile. The choice of solvent and reaction temperature is crucial for the successful displacement of the fluorine atom. This strategy provides a valuable route for the synthesis of 4-substituted pyrazole derivatives that are otherwise difficult to access.
| Nucleophile | Product Type |
| R-O⁻ (Alkoxides) | 4-Alkoxypyrazoles |
| R-S⁻ (Thiolates) | 4-(Alkylthio)pyrazoles |
| R₂N-H (Amines) | 4-Aminopyrazoles |
| R-MgX (Grignard Reagents) | 4-Alkyl/Arylpyrazoles |
| R-Li (Organolithium Reagents) | 4-Alkyl/Arylpyrazoles |
Transformations Involving the N-Tosyl Group
The N-tosyl group in this compound serves as both a protecting group for the pyrazole nitrogen and an activating group for nucleophilic substitution at the C-4 position. Its removal or modification is a key step in many synthetic sequences.
The cleavage of the N-tosyl group can be achieved under various conditions, primarily through reductive or hydrolytic methods. The choice of the deprotection strategy depends on the compatibility of other functional groups present in the molecule.
Reductive Cleavage: Reductive methods are commonly employed for the removal of the tosyl group. These methods involve the use of reducing agents that can selectively cleave the N-S bond.
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) or sodium naphthalenide in THF are effective for the reductive cleavage of sulfonamides fiu.edu.
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent can deprotect N-tosyl amides and esters under mild conditions semanticscholar.org.
Magnesium in Methanol: This system provides a convenient method for the desulfonylation of tosylamides.
Titanium-based Reagents: Low-valent titanium species, generated from reagents like TiCl₄ and a reducing agent, can also effect the cleavage of N-tosyl groups researchgate.net.
Hydrolytic Cleavage: Under strongly acidic or basic conditions, the N-tosyl group can be removed via hydrolysis.
Acidic Hydrolysis: Strong acids such as HBr in acetic acid or concentrated sulfuric acid can be used, often at elevated temperatures researchgate.net.
Basic Hydrolysis: Strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents can promote the cleavage of the tosyl group. More recently, milder bases like cesium carbonate in a mixed solvent system have been shown to be effective for the deprotection of N-tosylated indoles, a reaction that could be applicable to N-tosyl pyrazoles researchgate.net.
| Deprotection Method | Reagents | Conditions |
| Reductive Cleavage | Sodium naphthalenide | THF, low temperature |
| Reductive Cleavage | SmI₂ | THF, room temperature |
| Reductive Cleavage | Mg/MeOH | Reflux |
| Acidic Hydrolysis | HBr/AcOH | Elevated temperature |
| Basic Hydrolysis | Cs₂CO₃ | THF/MeOH, room temperature to reflux |
While the primary role of the tosyl group is protection and activation, it can also be a site for further chemical modification, although this is less common. The sulfonyl group is generally robust, but the aryl ring of the tosyl group can potentially undergo electrophilic substitution reactions, provided that the conditions are carefully controlled to avoid cleavage of the N-S bond.
Additionally, the sulfonyl group can act as a directing group in certain reactions. For instance, in related systems, sulfonyl groups have been used to direct ortho-lithiation on the aryl ring of the sulfonyl moiety itself, allowing for the introduction of substituents at that position.
Derivatization Strategies at Peripheral Positions (e.g., C-3, C-5)
Functionalization of the C-3 and C-5 positions of the this compound ring is a key strategy for creating diverse molecular architectures. This can be achieved either by building the pyrazole ring from appropriately substituted precursors or by direct functionalization of the preformed heterocyclic core.
Synthesis from Substituted Precursors: One of the most straightforward methods to obtain C-3 and C-5 substituted pyrazoles is through the classical Knorr pyrazole synthesis or related cyclization reactions scispace.com. This involves reacting a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. By choosing precursors with the desired substituents at the positions that will become C-3 and C-5 of the pyrazole, a wide variety of derivatives can be prepared. The resulting substituted pyrazole can then be subjected to fluorination at the C-4 position and subsequent N-tosylation.
Direct Functionalization: Direct functionalization of the this compound at the C-3 and C-5 positions is more challenging due to the electronic nature of the ring. However, deprotonation at the C-5 position is a viable strategy.
Metalation at C-5: The proton at the C-5 position of N-substituted pyrazoles is generally the most acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to regioselective deprotonation at this position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents. This approach has been successfully used for the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C-5 position by trapping the in situ generated lithium pyrazolide with iodine nih.gov.
| Strategy | Description | Examples of Introduced Groups |
| Synthesis from Precursors | Cyclization of substituted 1,3-dicarbonyls with tosylhydrazine, followed by fluorination. | Alkyl, Aryl, Ester, etc. |
| C-5 Metalation | Deprotonation at C-5 with a strong base followed by reaction with an electrophile. | Halogens (I, Br), Alkyl, Silyl, Carbonyl groups. |
Heterocycle Annulation and Ring Expansion/Contraction Reactions of this compound
The chemical reactivity of this compound, while not extensively documented in dedicated studies on its heterocycle annulation and ring expansion/contraction reactions, can be inferred from the known reactivity of related N-substituted and 4-halopyrazole derivatives. The presence of the electron-withdrawing tosyl group at the N1 position, the fluoro substituent at C4, and the inherent aromaticity of the pyrazole ring provides a unique electronic landscape that can be exploited for the synthesis of more complex fused heterocyclic systems.
Heterocycle Annulation
Heterocycle annulation involves the construction of a new ring fused to the existing pyrazole core. For this compound, this would typically require the introduction of functional groups at adjacent positions on the pyrazole ring that can then participate in a cyclization reaction.
One common strategy for the synthesis of pyrazolo-fused heterocycles involves the use of pyrazole precursors bearing ortho-amino and cyano, carboxyl, or carbaldehyde functionalities. While direct functionalization of this compound at the C3 and C5 positions to introduce such groups is challenging, a synthetic approach starting from a suitably substituted precursor that is later fluorinated and tosylated could provide a viable route to a substrate for annulation reactions.
For instance, 5-aminopyrazole derivatives are versatile starting materials for the synthesis of a variety of fused pyrazole systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. A hypothetical reaction pathway could involve the introduction of an amino group at the C5 position of the 4-fluoropyrazole core, followed by reaction with a suitable dielectrophile to construct the new heterocyclic ring.
Table 1: Examples of Pyrazolo-Fused Heterocycles Synthesized from Functionalized Pyrazole Precursors
| Fused Heterocycle | Pyrazole Precursor | Reagents for Annulation |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives with an active methylene (B1212753) group |
| Pyrazolo[3,4-d]pyrimidine | Ethyl 5-amino-1H-pyrazole-4-carboxylate | Formamide, followed by chlorination and nucleophilic substitution |
| Pyrazolo[3,4-d] sci-hub.sesemanticscholar.orgnih.govtriazine | 5-Amino-1H-pyrazole derivatives | Diazotization |
Another potential route for annulation involves cycloaddition reactions. While the diene character of the pyrazole ring is generally low, functionalization with appropriate substituents can facilitate participation in [4+2] cycloaddition reactions, leading to the formation of fused systems. The electron-withdrawing nature of the tosyl group and the fluorine atom in this compound could potentially influence its reactivity in such transformations, although specific examples are not readily found in the literature.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions of pyrazole derivatives are less common compared to annulation reactions. These transformations typically involve the generation of a reactive intermediate, such as a carbocation or a nitrene, which then undergoes a skeletal rearrangement.
A theoretical pathway for a ring expansion of the pyrazole ring in this compound is difficult to envisage under standard conditions due to the aromatic stability of the pyrazole core. Such reactions often require harsh conditions and are not typically selective.
However, ring expansion reactions have been reported for systems where a carbocation is generated on a substituent adjacent to a ring. For example, the reaction of indantrione with N-tosylhydrazones, which generate diazo compounds in situ, leads to a ring-expansion product. While this is not a reaction of the pyrazole itself, it highlights a type of reactivity involving a tosyl-containing reagent that leads to ring expansion.
Table 2: Conceptual Pathways for Ring Modification of Pyrazoles
| Reaction Type | Conceptual Approach | Potential Intermediate | Resulting Structure |
| Ring Expansion | Generation of a carbocation on a substituent at C3 or C5 | Exocyclic carbocation | Fused or spirocyclic system |
| Ring Contraction | Photochemical rearrangement | Valence isomer | Bicyclic aziridine (B145994) derivative |
It is important to note that these are hypothetical pathways based on general principles of organic chemistry and the known reactivity of related heterocyclic systems. The specific reactivity of this compound in heterocycle annulation and ring expansion/contraction reactions would need to be determined through experimental investigation. The stability of the pyrazole ring and the influence of the fluoro and tosyl substituents would be key factors in dictating the feasibility and outcome of such transformations.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Fluoro-1-tosyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via regioselective cyclization of N-tosylhydrazones with fluorinated precursors. Key steps include:
- Tosylation : Introducing the tosyl group using p-toluenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to protect the pyrazole nitrogen .
- Fluorination : Electrophilic fluorination at the 4-position using Selectfluor or similar agents in acetonitrile at 60–80°C .
- Optimization : Reaction yields improve with anhydrous conditions, controlled temperature (monitored via DSC), and catalytic bases like DBU to minimize by-products .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., N–Ts bond: ~1.43 Å) and torsion angles, critical for verifying regiochemistry .
- Multinuclear NMR : Distinct <sup>19</sup>F NMR shifts (~-120 ppm for CF3 groups) and <sup>1</sup>H NMR coupling patterns (e.g., JH-F ~10 Hz) confirm substitution .
- IR spectroscopy : Stretching frequencies for C–F (1100–1200 cm⁻¹) and S=O (1350 cm⁻¹) validate functional groups .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer : The tosyl group acts as a directing/leaving group, enabling:
- Suzuki-Miyaura coupling : Pd-catalyzed coupling with aryl boronic acids at the 5-position (80°C, K2CO3, DMF:H2O) .
- Nucleophilic substitution : Fluorine at C4 undergoes displacement with amines (e.g., piperidine in DMSO, 100°C) for bioactivity studies .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the introduction of substituents in this compound derivatives?
- Methodological Answer :
- Directed ortho-metalation (DoM) : Use LDA or TMPMgCl·LiCl to deprotonate the pyrazole at C5, enabling selective functionalization .
- Protection-deprotection : Temporarily block reactive sites (e.g., tosyl group) during fluorination to prevent over-substitution .
- Computational modeling : Pre-screen substituent effects via DFT to predict regioselectivity trends (e.g., Fukui indices for electrophilic attack) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Analyze electron density maps (e.g., NBO charges) to identify electrophilic centers. The C4 fluorine’s -I effect increases electrophilicity at C5, favoring nucleophilic attack .
- Transition state modeling : Use Gaussian or ORCA to model SNAr mechanisms, optimizing solvent (PCM) and base effects on activation energy .
Q. What are common contradictions in spectroscopic data for fluorinated pyrazoles, and how are they resolved?
- Methodological Answer :
- <sup>19</sup>F NMR anomalies : Unexpected shifts due to solvent polarity or hydrogen bonding (e.g., DMSO vs. CDCl3). Resolve via variable-temperature NMR or co-crystallization with shift reagents .
- Crystallographic vs. NMR data : Discrepancies in tautomeric forms (e.g., NH vs. CH tautomers) require combined SC-XRD and <sup>15</sup>N NMR for unambiguous assignment .
Q. How does the electron-withdrawing tosyl group influence the tautomeric equilibrium of this compound?
- Methodological Answer :
- Tautomer stabilization : The tosyl group’s -M effect stabilizes the 1H-pyrazole tautomer over 2H-forms, confirmed by X-ray (N–H bond absence) and <sup>1</sup>H NMR (single NH peak at δ 12.5 ppm) .
- Kinetic studies : Use UV-Vis spectroscopy to monitor tautomer ratios in solvents of varying polarity (e.g., cyclohexane vs. DMF) .
Q. What role does the fluorine substituent play in the biological activity of this compound derivatives?
- Methodological Answer :
- Bioisosteric effects : Fluorine enhances metabolic stability by blocking CYP450-mediated oxidation. In vitro assays (e.g., microsomal stability) validate this .
- Binding interactions : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., SARS-CoV-2 M<sup>pro</sup>), confirmed via docking studies (AutoDock Vina) and ΔG calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
